2-(Benzylthio)-5-nitrobenzonitrile 2-(Benzylthio)-5-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 175135-67-8
VCID: VC20905752
InChI: InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2
SMILES: C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Molecular Formula: C14H10N2O2S
Molecular Weight: 270.31 g/mol

2-(Benzylthio)-5-nitrobenzonitrile

CAS No.: 175135-67-8

Cat. No.: VC20905752

Molecular Formula: C14H10N2O2S

Molecular Weight: 270.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzylthio)-5-nitrobenzonitrile - 175135-67-8

Specification

CAS No. 175135-67-8
Molecular Formula C14H10N2O2S
Molecular Weight 270.31 g/mol
IUPAC Name 2-benzylsulfanyl-5-nitrobenzonitrile
Standard InChI InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2
Standard InChI Key UVENNUQTKADSQA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Canonical SMILES C1=CC=C(C=C1)CSC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Introduction

Physical and Chemical Properties

2-(Benzylthio)-5-nitrobenzonitrile exhibits distinctive physicochemical properties that define its behavior in various chemical environments. The key properties of this compound are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-(Benzylthio)-5-nitrobenzonitrile

PropertyValueReference
CAS Number175135-67-8
Molecular FormulaC₁₄H₁₀N₂O₂S
Molecular Weight270.31 g/mol
Physical StateSolid
Solubility in WaterLimited information available
StabilityStable under normal conditions
InChIKeyUVENNUQTKADSQA-UHFFFAOYSA-N
European Community (EC) Number678-688-2
The compound's chemical reactivity is influenced by its functional groups. The nitrile group (-CN) can undergo various transformations, including hydrolysis to form carboxylic acid derivatives. The nitro group (-NO₂) can be reduced to form amino derivatives, which opens pathways for further functionalization. The benzylthio group provides opportunities for nucleophilic substitution reactions and oxidative transformations .

Structural Characteristics

The molecular structure of 2-(Benzylthio)-5-nitrobenzonitrile consists of a benzonitrile core with a benzylthio substituent at the 2-position and a nitro group at the 5-position. The spatial arrangement of these functional groups contributes to the compound's chemical behavior and reactivity patterns.

Structural Representation

The compound can be described using various structural notations:

  • SMILES notation: C1=CC=C(C=C1)CSC2=C(C=C(C=C2)N+[O-])C#N

  • InChI: InChI=1S/C14H10N2O2S/c15-9-12-8-13(16(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-8H,10H2
    The benzonitrile core provides a rigid scaffold, while the nitro group introduces electron-withdrawing properties. The benzylthio group adds a flexible side chain with nucleophilic characteristics. These structural features collectively determine the compound's reactivity and potential for chemical transformations.

Spectroscopic Characteristics

While specific spectroscopic data for 2-(Benzylthio)-5-nitrobenzonitrile is limited in the provided search results, related compounds suggest that it would exhibit characteristic patterns in various spectroscopic techniques:

  • Infrared (IR) spectroscopy would show characteristic absorption bands for the nitrile group (~2200-2250 cm⁻¹) and the nitro group (~1530-1550 and ~1350-1380 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the aromatic protons of both benzene rings and the methylene protons of the benzylthio group.

  • Mass spectrometry would show a molecular ion peak at m/z 270, corresponding to the molecular weight of the compound .

Synthesis Methods

Several synthetic approaches to 2-(Benzylthio)-5-nitrobenzonitrile and related compounds can be inferred from the search results. These methods typically involve nucleophilic substitution reactions or modifications of pre-existing benzonitrile scaffolds.

Nucleophilic Substitution Approach

One potential synthetic route involves nucleophilic substitution of appropriately substituted benzonitriles. This approach may involve the following steps:

  • Starting with a 2-halo-5-nitrobenzonitrile (where halo represents a halogen leaving group)

  • Reaction with benzyl mercaptan (benzylthiol) in the presence of a base

  • Purification of the resulting 2-(benzylthio)-5-nitrobenzonitrile product
    This approach is supported by general synthetic principles for thioether formation and is consistent with similar reactions described for related compounds .

Polynitroaromatic Compound Modification

Another potential synthetic pathway involves the modification of polynitroaromatic compounds. Search results indicate that nitro groups in compounds like 2,4,6-trinitrobenzonitrile or 2,4,6-trinitrobenzamide can be selectively substituted with nucleophiles, including sulfur nucleophiles .
Zlotin and colleagues reported a synthetic approach that involves "stepwise nucleophilic substitution of all nitro groups in the starting compound by S-, N-, and O-nucleophiles followed by Thorpe-Ziegler cyclization" . This approach could potentially be adapted for the synthesis of 2-(benzylthio)-5-nitrobenzonitrile by controlling the reaction conditions to achieve selective substitution.

CategoryInformationReference
StabilityStable under recommended temperatures and pressures
Conditions to AvoidDust generation
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Nitrogen oxides, Sulfur oxides
Routes of ExposureInhalation, eye contact, skin contact, ingestion
Potential Health EffectsSkin contact may result in inflammation; Eye contact may cause irritation
Protective MeasuresWear protective gloves/clothing/eye protection/face protection
Disposal ConsiderationsDispose in accordance with local regulations
The safety data sheet indicates that the compound should be used only for research and development purposes and under proper supervision . Appropriate personal protective equipment should be used when handling the compound to minimize exposure risks.

Related Compounds

Several structurally related compounds appear in the search results, providing context for understanding the chemical family to which 2-(Benzylthio)-5-nitrobenzonitrile belongs.

Structurally Related Benzonitriles

  • 2-Hydroxy-5-nitrobenzonitrile (CAS: 39835-09-1): A related compound with a hydroxyl group instead of a benzylthio group at position 2 .

  • 2-(Methylthio)benzonitrile (CAS: 6609-54-7): A simpler analog with a methylthio group instead of a benzylthio group and without the nitro substituent .

  • 2-Amino-5-nitrobenzonitrile (CAS: 17420-30-3): A related compound with an amino group instead of a benzylthio group at position 2 .

Compounds with Similar Functional Groups

  • 2-Benzyl-5-nitro-1H-benzimidazole (CAS: 7189-72-2): Contains similar structural elements (benzyl and nitro groups) but in a benzimidazole scaffold rather than a benzonitrile core .

  • 5-Nitroindazole derivatives: Compounds that share the nitro group functionality and have demonstrated biological activity against Trypanosoma cruzi parasites . These related compounds provide insights into how structural modifications might affect the properties and potential applications of 2-(Benzylthio)-5-nitrobenzonitrile.

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